Cas no 147384-55-2 (2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-)
![2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- structure](https://de.kuujia.com/scimg/cas/147384-55-2x500.png)
147384-55-2 structure
Produktname:2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-
2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-
- (2E,4E,6E,8E)-12-[[(3R,4aS,8R,10S,10aS,10bR)-3-hydroxy-4a,8,10b-trimethyl-1-oxo-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid
- 2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4
- Calbistrin A
- (2E,4E,6E,8E)-12-[[(3R,4aS,8R,10S,10aS,10bR)-3-hydroxy-4a,8,10b-trimethyl-1-oxo-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxo-dodeca-2,4,6,8-tetraenoic acid
- 2,4,6,8-Dodecatetraenedioic acid, 10-hydroxy-5,9,11-trimethyl-, 12-(2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho(2,1-b)pyran-10-yl) ester
- 147384-55-2
- 2,4,6,8-Dodecatetraenedioic acid, 10-hydroxy-5,9,11-trimethyl-,12-(2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl--1-oxo-1H-naphtho(2,1-b)pyran-10-yl) ester
-
- Inchi: InChI=1S/C31H40O8/c1-18(10-8-12-25(33)34)9-7-11-20(3)28(36)21(4)29(37)38-23-16-19(2)15-22-13-14-30(5)31(6,27(22)23)24(32)17-26(35)39-30/h7-15,19,21,23,26-28,35-36H,16-17H2,1-6H3,(H,33,34)/b9-7+,12-8+,18-10+,20-11+/t19-,21?,23-,26+,27+,28?,30-,31+/m0/s1
- InChI-Schlüssel: YKPRQPBIYQBKND-IXBFLDGTSA-N
- Lächelt: OC(/C=C/C=C(/C=C/C=C(/C(C(C(O[C@H]1C[C@@H](C)C=C2[C@H]1[C@]1(C(=O)C[C@H](O)O[C@]1(C=C2)C)C)=O)C)O)\C)\C)=O
Berechnete Eigenschaften
- Genaue Masse: 540.2724
- Monoisotopenmasse: 540.27231823g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 4
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 130Ų
- XLogP3: 4
Experimentelle Eigenschaften
- PSA: 130.36
2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- Verwandte Literatur
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
147384-55-2 (2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-) Verwandte Produkte
- 1498-47-1(Phosphonic dichloride,P-2-propen-1-yl-)
- 1027512-34-0(1-(6-Bromopyrazin-2-YL)pyrrolidin-2-one)
- 924104-96-1(2-(3,5-dimethoxybenzamido)thiophene-3-carboxamide)
- 1018256-42-2((4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone)
- 864494-21-3(4-(3-METHYLAZETIDIN-1-YL)PIPERIDINE)
- 2105301-09-3(methyl 3-amino-2-(1-benzofuran-5-yl)propanoate)
- 1440939-88-7(N-(9S)-8a-Cinchonan-9-ylquinoline-8-sulfonamide)
- 1396784-58-9(3-(furan-2-yl)methyl-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 2229141-81-3(2-(3,6-dichloropyridazin-4-yl)prop-2-enoic acid)
- 851977-66-7(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
